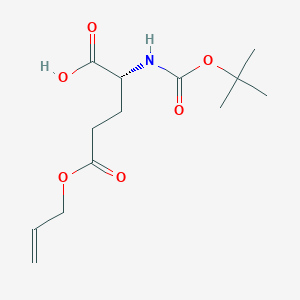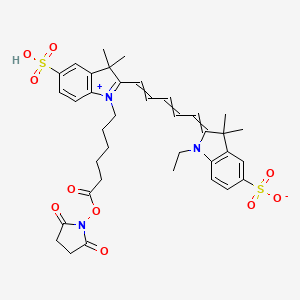
磺基-Cy5-SE
描述
Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .
科学研究应用
Sulfo-Cy5-SE has a wide range of applications in scientific research:
作用机制
Target of Action
Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .
Mode of Action
Sulfo-Cy5-SE is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .
Biochemical Pathways
The specific biochemical pathways affected by Sulfo-Cy5-SE are dependent on the nature of the target biomolecule. The primary function of sulfo-cy5-se is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .
Pharmacokinetics
The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.
Result of Action
The primary result of Sulfo-Cy5-SE’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .
Action Environment
Sulfo-Cy5-SE is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility
生化分析
Biochemical Properties
Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of Sulfo-Cy5-SE make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .
Cellular Effects
Sulfo-Cy5-SE has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that Sulfo-Cy5-SE can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .
Molecular Mechanism
The molecular mechanism of Sulfo-Cy5-SE involves its binding interactions with biomolecules. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo-Cy5-SE can change over time. The stability and degradation of Sulfo-Cy5-SE are influenced by factors such as light exposure, temperature, and pH. It is recommended to store Sulfo-Cy5-SE at -20°C, protected from light, to maintain its stability. Long-term studies have shown that Sulfo-Cy5-SE-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of Sulfo-Cy5-SE vary with different dosages in animal models. At lower doses, Sulfo-Cy5-SE provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, Sulfo-Cy5-SE may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of Sulfo-Cy5-SE to achieve the desired labeling efficiency while minimizing potential side effects .
Metabolic Pathways
Sulfo-Cy5-SE is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of Sulfo-Cy5-SE reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. Sulfo-Cy5-SE can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .
Transport and Distribution
Sulfo-Cy5-SE is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of Sulfo-Cy5-SE allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, Sulfo-Cy5-SE can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .
Subcellular Localization
The subcellular localization of Sulfo-Cy5-SE is influenced by its interactions with targeting signals and post-translational modifications. Sulfo-Cy5-SE can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of Sulfo-Cy5-SE enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .
准备方法
Synthetic Routes and Reaction Conditions
The final step involves the activation of the dye with N-hydroxysuccinimide (NHS) to form the succinimidyl ester, which is reactive towards primary amines .
Industrial Production Methods
Industrial production of Sulfo-Cy5-SE involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes strict control of reaction conditions such as temperature, pH, and solvent composition to achieve high yields and minimize by-products .
化学反应分析
Types of Reactions
Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .
Common Reagents and Conditions
The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .
Major Products Formed
The major products formed from the reaction of Sulfo-Cy5-SE with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .
相似化合物的比较
Similar Compounds
Sulfo-Cyanine5: Similar in structure but lacks the reactive succinimidyl ester group, making it less suitable for direct labeling of biomolecules.
Cy5 NHS Ester: A non-sulfonated analog of Sulfo-Cy5-SE, which is less water-soluble and may require organic solvents for labeling reactions.
DyLight 649: Another far-red fluorescent dye with similar spectral properties but different chemical structure and labeling efficiency.
Uniqueness
Sulfo-Cy5-SE stands out due to its high water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This property, combined with its excellent photostability and high quantum yield, makes it a preferred choice for many fluorescence-based applications .
属性
CAS 编号 |
146368-14-1 |
|---|---|
分子式 |
C37H43N3O10S2 |
分子量 |
753.9 g/mol |
IUPAC 名称 |
(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) |
InChI 键 |
WXWLHDCCGVWTDZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
纯度 |
97%min |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
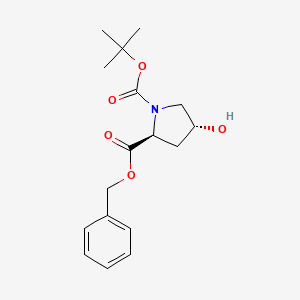
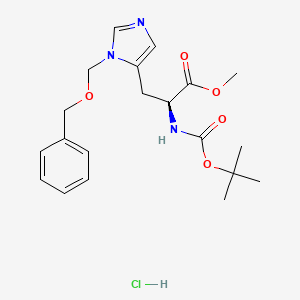
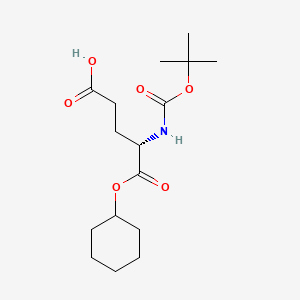
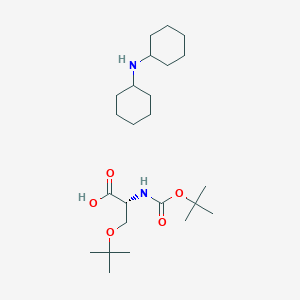
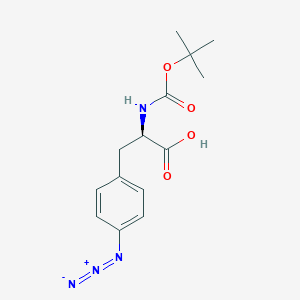
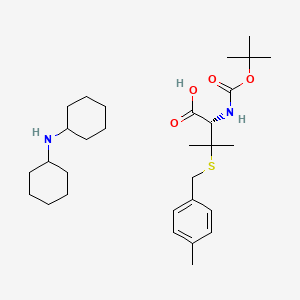
![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)
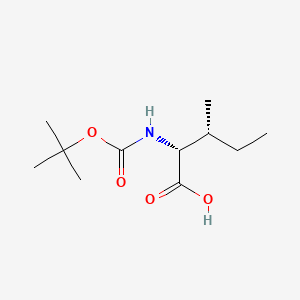
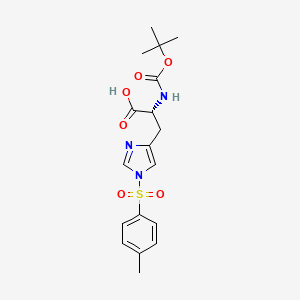
![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
